molecular formula C16H34Cl2Sn B14153252 Bis(2-ethylhexyl)tin dichloride CAS No. 25430-97-1

Bis(2-ethylhexyl)tin dichloride

Cat. No.: B14153252
CAS No.: 25430-97-1
M. Wt: 416.1 g/mol
InChI Key: AETSVNICMJFWQY-UHFFFAOYSA-L
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Description

Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

SnCl4+2C8H17OH(C8H17)2SnCl2+2HCl\text{SnCl}_4 + 2 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{(C}_8\text{H}_{17})_2\text{SnCl}_2 + 2 \text{HCl} SnCl4​+2C8​H17​OH→(C8​H17​)2​SnCl2​+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.

Major Products:

Scientific Research Applications

Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:

  • Dimethyltin dichloride
  • Dibutyltin dichloride
  • Dioctyltin dichloride

Uniqueness:

Properties

CAS No.

25430-97-1

Molecular Formula

C16H34Cl2Sn

Molecular Weight

416.1 g/mol

IUPAC Name

dichloro-bis(2-ethylhexyl)stannane

InChI

InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

AETSVNICMJFWQY-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl

Origin of Product

United States

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